molecular formula C11H12N4O3S B6530347 ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate CAS No. 1020489-29-5

ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate

Número de catálogo B6530347
Número CAS: 1020489-29-5
Peso molecular: 280.31 g/mol
Clave InChI: PNVNVWDDBLUPCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Compounds like “ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an acid chloride with an amine to form an amide, followed by various other reactions depending on the specific compound .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom .

Mecanismo De Acción

Target of Action

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate, also known as F5094-0215, is a potent inhibitor of plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, which is involved in inflammation, blood pressure control, coagulation, and pain signaling .

Mode of Action

F5094-0215 binds to plasma kallikrein in a unique manner, different from other known inhibitors . It specifically and potently inhibits the enzymatic activity of plasma kallikrein, thereby preventing the generation of bradykinin . Bradykinin is a peptide that causes blood vessels to dilate (expand), and therefore causes blood pressure to lower .

Biochemical Pathways

By inhibiting plasma kallikrein, F5094-0215 disrupts the kallikrein-kinin system . This system is responsible for the production of bradykinin, a potent vasodilator. When plasma kallikrein is inhibited, the production of bradykinin is reduced, which can alleviate symptoms associated with conditions like hereditary angioedema .

Pharmacokinetics

It’s known that f5094-0215 is along-acting monoclonal antibody . Monoclonal antibodies typically have a long half-life and slow clearance from the body, which allows for less frequent dosing . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F5094-0215.

Result of Action

The inhibition of plasma kallikrein by F5094-0215 leads to a decrease in bradykinin production . This can result in the alleviation of symptoms associated with diseases that are caused by overactivation of the kallikrein-kinin system, such as hereditary angioedema .

Action Environment

The action of F5094-0215 can be influenced by various environmental factors. For instance, the pH level can affect the binding of F5094-0215 to plasma kallikrein . Furthermore, individual patient factors, such as the presence of other diseases or the use of other medications, can also influence the action, efficacy, and stability of F5094-0215 .

Direcciones Futuras

The future directions for research on such compounds could include the development of new synthetic methods, the study of their reactions and mechanisms of action, and the exploration of their potential uses in various fields such as medicine and materials science .

Propiedades

IUPAC Name

ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-3-18-10(17)8-6-19-11(12-8)13-9(16)7-4-5-15(2)14-7/h4-6H,3H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNVWDDBLUPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.